3-(4-fluorophenyl)pyrrolidine-2,5-dione

Regioisomerism Succinimide scaffold Physicochemical property comparison

3-(4-Fluorophenyl)pyrrolidine-2,5-dione is a C-3 aryl-substituted succinimide derivative with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol. Unlike its regioisomer N-(4-fluorophenyl)succinimide, this compound retains a free N–H group (hydrogen bond donor count = and positions the 4-fluorophenyl substituent on the carbon backbone, resulting in distinct lipophilicity (XLogP3 = 0.8) and topological polar surface area (TPSA = 46.2 Ų).

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
CAS No. 776-51-2
Cat. No. B6603390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)pyrrolidine-2,5-dione
CAS776-51-2
Molecular FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1=O)C2=CC=C(C=C2)F
InChIInChI=1S/C10H8FNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5H2,(H,12,13,14)
InChIKeyTXFBLEPUUKYKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)pyrrolidine-2,5-dione (CAS 776-51-2): Core Structural and Physicochemical Profile for Chemical Sourcing


3-(4-Fluorophenyl)pyrrolidine-2,5-dione is a C-3 aryl-substituted succinimide derivative with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol [1]. Unlike its regioisomer N-(4-fluorophenyl)succinimide, this compound retains a free N–H group (hydrogen bond donor count = 1) and positions the 4-fluorophenyl substituent on the carbon backbone, resulting in distinct lipophilicity (XLogP3 = 0.8) and topological polar surface area (TPSA = 46.2 Ų) [1]. These structural features make it a versatile scaffold for further N-functionalization, particularly in medicinal chemistry programs targeting anticonvulsant, antitumor, and CNS-penetrant candidates.

Why Regioisomeric and Analog Substitution Fails: The Critical Differentiation of 3-(4-Fluorophenyl)pyrrolidine-2,5-dione


Simple replacement of 3-(4-fluorophenyl)pyrrolidine-2,5-dione with its N-substituted isomer, N-(4-fluorophenyl)succinimide, or other close analogs is not scientifically valid due to fundamental differences in hydrogen-bonding capacity, lipophilicity, and molecular recognition [1][2]. The free N–H group in the target compound enables critical donor interactions and downstream functionalization (e.g., N-Mannich base formation, N-alkylation) that are sterically and electronically blocked in the N-aryl isomer [1][2]. Furthermore, the para-fluoro substitution pattern on the 3-aryl ring imparts distinct electronic modulation of the succinimide ring compared to ortho- or unsubstituted analogs, directly influencing pharmacokinetic and pharmacodynamic profiles in in vivo models [3][4]. These differences become quantifiable when assessed via computational descriptors, in vitro antiproliferative IC50 values, and in vivo anticonvulsant ED50 metrics, as detailed below.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)pyrrolidine-2,5-dione: Head-to-Head and Cross-Study Comparisons


Regioisomeric Differentiation: C-3 4-Fluorophenyl Substitution vs. N-4-Fluorophenyl Substitution on Physicochemical Descriptors

The C-3 4-fluorophenyl substitution of the target compound (CAS 776-51-2) yields a computed XLogP3 of 0.8, a TPSA of 46.2 Ų, and a hydrogen bond donor count (HBD) of 1. In contrast, its regioisomer N-(4-fluorophenyl)succinimide (CAS 60693-37-0) exhibits a lower XLogP3 of 0.3, a TPSA of 37.4 Ų, and an HBD of 0 [1][2]. The retention of the succinimide N–H proton in the target compound, absent in the N-aryl isomer, is a critical determinant for downstream derivatization and target engagement in biological systems.

Regioisomerism Succinimide scaffold Physicochemical property comparison

Building Block Utility: Potent Antitumor Activity of Pyrazoline-Pyrrolidine-2,5-dione Hybrid S2 Derived from the Target Scaffold

The target compound serves as a direct precursor to the pyrazoline-pyrrolidine-2,5-dione hybrid S2 (1-(2-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione). Compound S2 demonstrated an IC50 of 0.78 ± 0.01 μM against MCF7 breast cancer cells and 0.92 ± 0.15 μM against HT29 colon cancer cells, with significant in vivo tumor growth inhibition (TGI of 66% i.p. and 60% oral at 50 mg/kg) in HT29 xenograft models [1]. These values surpass the activity of many clinically used cytotoxics and highlight the scaffold's potential.

Anticancer Hybrid molecules IC50 profiling

Fluorine Position Effects: Para vs. Ortho Substitution on Anticonvulsant Pharmacophore Activity

Comparative SAR analysis of 3-aryl-pyrrolidine-2,5-diones reveals that the position of fluorine substitution on the phenyl ring significantly modulates anticonvulsant potency. The ortho-fluorophenyl analog 1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione shows an ED50 of 7.4 mg/kg in the rat MES model, while the corresponding 2-fluorophenyl derivative without bromine substitution yields ED50 values around 26.4 mg/kg [1]. Although direct ED50 data for the 4-fluorophenyl parent compound are not reported, the para-fluoro pattern is hypothesized to enhance metabolic stability and electronic complementarity based on computed property trends.

Structure-Activity Relationship Anticonvulsant Fluorine substitution

Scaffold Proliferation: Access to N-Substituted Derivatives with Diversified Pharmacological Profiles

The free N–H group of 3-(4-fluorophenyl)pyrrolidine-2,5-dione enables direct conversion to N-Mannich bases, a transformation critical for anticonvulsant activity. In a published library of 24 N-Mannich bases derived from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones, the majority showed protection in the MES seizure model, with ED50 values spanning 7.4 to >100 mg/kg depending on the amine component [1]. The analogous diversification of the target 4-fluoro scaffold is expected to yield a similar or superior hit rate, given the favorable physicochemical baseline (XLogP3 0.8, TPSA 46.2).

Chemical diversification N-Mannich bases Anticonvulsant screening

Optimal Utilization Scenarios for 3-(4-Fluorophenyl)pyrrolidine-2,5-dione in Medicinal Chemistry and Chemical Biology


Building Block for CNS-Penetrant Anticonvulsant Candidates

Given the scaffold's established anticonvulsant pharmacophore and its computed TPSA of 46.2 Ų (within the CNS drug-like range of <70 Ų), the compound is ideally suited as a starting material for the synthesis of novel N-substituted analogs targeting therapy-resistant epilepsy [1][4]. The free N–H group allows direct N-Mannich base formation, a proven strategy for enhancing anticonvulsant potency and oral bioavailability.

Precursor for Pyrazoline-Pyrrolidine-2,5-dione Hybrid Antitumor Agents

The compound serves as the critical pyrrolidine-2,5-dione donor in the synthesis of hybrid molecules like S2, which demonstrated IC50 values of 0.78–0.92 μM against MCF7 and HT29 cancer cells and in vivo tumor regression in xenograft models [3]. Procurement of this intermediate enables the rapid assembly of focused libraries for anticancer lead optimization.

Physicochemical Probe for Fluorine Substitution Effects in Succinimide Scaffolds

With a computed XLogP3 of 0.8 and a TPSA of 46.2 Ų, the target compound occupies a distinct property space compared to its regioisomer (ΔXLogP3 = +0.5) and ortho-fluoro analogs [1][2]. It serves as a useful tool compound for investigating the impact of fluorine position on membrane permeability, metabolic stability, and target binding in succinimide-based pharmacophores.

Diversification Platform for Parallel Medicinal Chemistry

The compound's dual functional handles (the N–H group for alkylation/acylation and the activated methylene for further functionalization) make it a strategic choice for parallel synthesis campaigns. N-Mannich base libraries derived from this scaffold have shown high hit rates (>50%) in anticonvulsant screening, indicating broad applicability in CNS and oncology programs [4].

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